![molecular formula C21H26F2O5 B14748617 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one CAS No. 805-94-7](/img/structure/B14748617.png)
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various skin conditions such as eczema and psoriasis .
Métodos De Preparación
The synthesis of 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves multiple steps. One common method includes the reaction of 21-acetate derivatives with potassium carbonate in methanol, followed by vacuum concentration and dilution with water . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and other substitution reactions are common. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is widely used in scientific research due to its potent anti-inflammatory properties. It is used in:
Chemistry: As a reference compound in analytical studies.
Biology: To study the effects of corticosteroids on cellular processes.
Medicine: In the development of treatments for inflammatory and autoimmune diseases.
Industry: In the formulation of topical creams and ointments for skin conditions
Mecanismo De Acción
The compound exerts its effects by acting as an agonist for corticosteroid hormone receptors. It diffuses through cell membranes and binds to glucocorticoid receptors in the cytoplasm. This binding leads to the activation of anti-inflammatory genes and suppression of pro-inflammatory genes, resulting in reduced inflammation and immune response .
Comparación Con Compuestos Similares
Similar compounds include:
Fluocinolone: Another potent corticosteroid with similar anti-inflammatory properties.
Flumetasone: Known for its use in treating skin conditions.
Diflorasone: Shares similar structural features and therapeutic uses. The uniqueness of 9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one lies in its specific fluorination pattern, which enhances its potency and stability compared to other corticosteroids
Propiedades
Número CAS |
805-94-7 |
|---|---|
Fórmula molecular |
C21H26F2O5 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
9,16-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26F2O5/c1-18-6-5-12(25)7-11(18)3-4-13-14-8-15(22)21(28,17(27)10-24)19(14,2)9-16(26)20(13,18)23/h5-7,13-16,24,26,28H,3-4,8-10H2,1-2H3 |
Clave InChI |
WKXIXRMPOGTWJL-UHFFFAOYSA-N |
SMILES canónico |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)F)CCC4=CC(=O)C=CC43C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


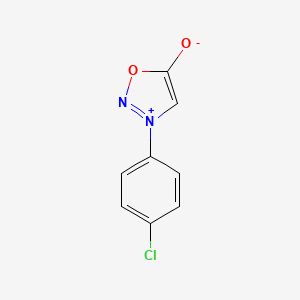
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
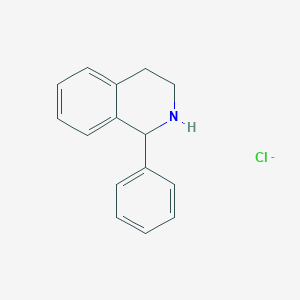
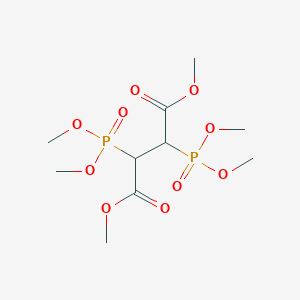
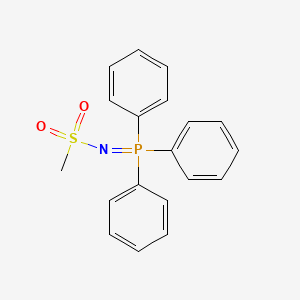
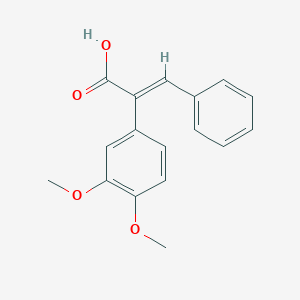
![Thiazolo[4,5-f]quinoline](/img/structure/B14748581.png)
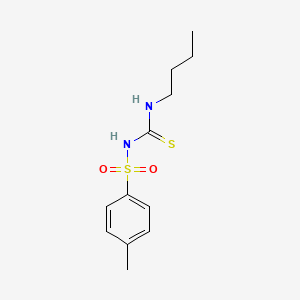
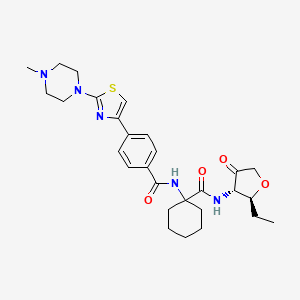
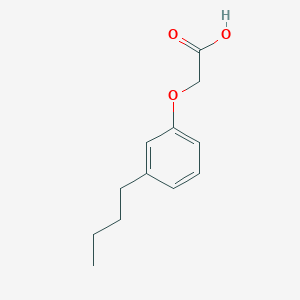

![Decahydro-2h,5ah-4a,9a-epoxydibenzo[b,f]oxepin-5a-ol](/img/structure/B14748607.png)
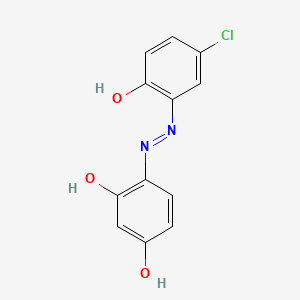
![[2-Imino-3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B14748620.png)
